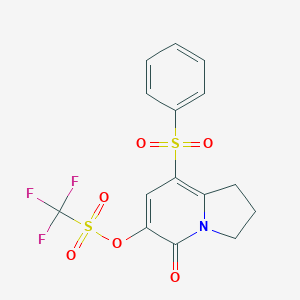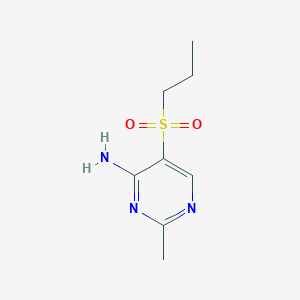![molecular formula C18H27N2O4- B065939 (2S,3S)-2-[benzyl-(tert-butoxycarbonylamino)amino]-3-methyl-pentanoate CAS No. 188777-47-1](/img/structure/B65939.png)
(2S,3S)-2-[benzyl-(tert-butoxycarbonylamino)amino]-3-methyl-pentanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S,3S)-2-[benzyl-(tert-butoxycarbonylamino)amino]-3-methyl-pentanoate is a compound that features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-2-[benzyl-(tert-butoxycarbonylamino)amino]-3-methyl-pentanoate typically involves the protection of an amine group with a Boc group. One common method involves the reaction of the amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of tert-butyl esters, including compounds like this compound, can be achieved using flow microreactor systems. This method offers advantages such as increased efficiency, versatility, and sustainability compared to traditional batch processes .
Analyse Des Réactions Chimiques
Types of Reactions
(2S,3S)-2-[benzyl-(tert-butoxycarbonylamino)amino]-3-methyl-pentanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to remove the Boc protecting group, yielding the free amine.
Substitution: The compound can participate in substitution reactions where the Boc group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like tert-butyl hydroperoxide can be used for oxidation reactions.
Reduction: Acidic conditions, such as treatment with trifluoroacetic acid, are commonly used to remove the Boc group.
Substitution: Various nucleophiles can be used to substitute the Boc group under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxidized derivatives, while reduction typically yields the free amine.
Applications De Recherche Scientifique
(2S,3S)-2-[benzyl-(tert-butoxycarbonylamino)amino]-3-methyl-pentanoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for potential therapeutic applications, including drug development.
Industry: Utilized in the production of pharmaceuticals and fine chemicals
Mécanisme D'action
The mechanism of action of (2S,3S)-2-[benzyl-(tert-butoxycarbonylamino)amino]-3-methyl-pentanoate involves its interaction with specific molecular targets. The Boc group protects the amine functionality, allowing selective reactions to occur at other sites of the molecule. Upon removal of the Boc group, the free amine can interact with biological targets, influencing various biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2S,3S)-2-[benzyl-(tert-butoxycarbonylamino)amino]-3-methyl-butanoate
- (2S,3S)-2-[benzyl-(tert-butoxycarbonylamino)amino]-3-methyl-hexanoate
Uniqueness
(2S,3S)-2-[benzyl-(tert-butoxycarbonylamino)amino]-3-methyl-pentanoate is unique due to its specific structure, which includes a tert-butoxycarbonyl-protected amine and a methyl-pentanoate backbone.
Propriétés
IUPAC Name |
(2S,3S)-2-[benzyl-[(2-methylpropan-2-yl)oxycarbonylamino]amino]-3-methylpentanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O4/c1-6-13(2)15(16(21)22)20(12-14-10-8-7-9-11-14)19-17(23)24-18(3,4)5/h7-11,13,15H,6,12H2,1-5H3,(H,19,23)(H,21,22)/p-1/t13-,15-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOVAEVRERZBTPA-ZFWWWQNUSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)[O-])N(CC1=CC=CC=C1)NC(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)[O-])N(CC1=CC=CC=C1)NC(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N2O4- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30428112 |
Source


|
| Record name | ZINC04262349 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30428112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
188777-47-1 |
Source


|
| Record name | ZINC04262349 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30428112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(6R,7AR)-6-hydroxy-2-methylhexahydro-1H-pyrrolo[1,2-c]imidazol-1-one](/img/structure/B65860.png)


![5-methyl-11-sulfanylidene-1,3-diazatricyclo[6.3.1.04,12]dodeca-2,4,6,8(12),9-pentaene-2-carbonitrile](/img/structure/B65866.png)









